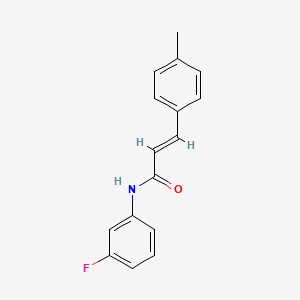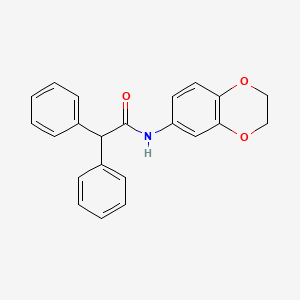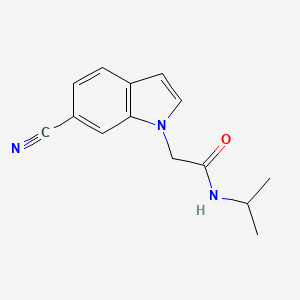
N-cyclohexyl-4-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-4-(propionylamino)benzamide, also known as CPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPAB belongs to the class of benzamide derivatives and has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body. In
科学研究应用
N-cyclohexyl-4-(propionylamino)benzamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-cyclohexyl-4-(propionylamino)benzamide has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its ability to modulate the activity of certain receptors, such as the cannabinoid receptor CB1, and enzymes, such as fatty acid amide hydrolase (FAAH).
作用机制
The mechanism of action of N-cyclohexyl-4-(propionylamino)benzamide is complex and involves the modulation of various receptors and enzymes in the body. N-cyclohexyl-4-(propionylamino)benzamide has been shown to bind to the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. N-cyclohexyl-4-(propionylamino)benzamide also inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-cyclohexyl-4-(propionylamino)benzamide increases the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-cyclohexyl-4-(propionylamino)benzamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclohexyl-4-(propionylamino)benzamide has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, N-cyclohexyl-4-(propionylamino)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
N-cyclohexyl-4-(propionylamino)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-cyclohexyl-4-(propionylamino)benzamide has also been shown to have low toxicity and side effects in animal models. However, N-cyclohexyl-4-(propionylamino)benzamide has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclohexyl-4-(propionylamino)benzamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on N-cyclohexyl-4-(propionylamino)benzamide. One area of interest is the development of more potent and selective CB1 receptor agonists and FAAH inhibitors based on the structure of N-cyclohexyl-4-(propionylamino)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-(propionylamino)benzamide in human clinical trials. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-tumor effects of N-cyclohexyl-4-(propionylamino)benzamide.
合成方法
The synthesis of N-cyclohexyl-4-(propionylamino)benzamide involves the reaction of 4-aminobenzoyl chloride with cyclohexylamine and propionic anhydride. The reaction proceeds through a series of steps, including the formation of an intermediate amide and the subsequent acylation of the amine group. The final product is obtained through purification and crystallization techniques. The purity and yield of N-cyclohexyl-4-(propionylamino)benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and solvent choice.
属性
IUPAC Name |
N-cyclohexyl-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-14-10-8-12(9-11-14)16(20)18-13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTOTEGIRAZPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)




![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)

![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)